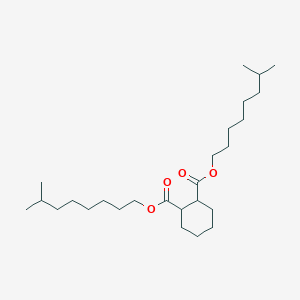

Bis(7-Methyloctyl) Cyclohexan-1,2-dicarboxylat

Übersicht

Beschreibung

Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate: is a chemical compound known for its use as a plasticizer. It is often employed in the production of flexible polyvinyl chloride (PVC) products. This compound is valued for its ability to enhance the flexibility and durability of plastics without compromising their safety, making it a popular choice in sensitive applications such as medical devices, food packaging, and children’s toys .

Wissenschaftliche Forschungsanwendungen

Chemistry: Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate is used as a plasticizer in the production of flexible PVC, enhancing the material’s flexibility and durability .

Biology and Medicine: In medical applications, this compound is used in the manufacturing of medical devices such as IV bags and tubing due to its non-toxic nature and compliance with safety standards .

Industry: The compound is also employed in the production of food packaging materials, ensuring that the packaging remains flexible and durable while being safe for contact with food .

Wirkmechanismus

Target of Action

Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate, also known as DINCH, is primarily used as a plasticizer . Its primary targets are polymers, specifically PVC (Polyvinyl Chloride), where it increases the flexibility and durability of the material .

Mode of Action

DINCH interacts with its targets (polymers) by integrating into the polymer matrix. This integration increases the distance between individual polymer chains, thereby enhancing the material’s flexibility and durability .

Pharmacokinetics

It is known to be stable under high-temperature conditions , suggesting that it may have a long half-life in the environment.

Result of Action

The primary result of DINCH’s action is the increased flexibility and durability of PVC products. This makes DINCH an excellent choice for sensitive PVC applications, such as toys, food packaging, and medical supplies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DINCH. For instance, DINCH is stable under high-temperature conditions , making it suitable for use in high-temperature environments. Additionally, it is resistant to UV radiation and hydrolysis, suggesting that it can maintain its efficacy in outdoor environments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with 7-methyloctanol. This reaction is catalyzed by an acid catalyst and carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often utilizes a continuous flow process to maximize efficiency and yield. The reaction mixture is heated and maintained at a specific temperature to facilitate the esterification process. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate can undergo oxidation reactions, particularly at the ester functional groups, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols, although this is less common.

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester is replaced by another nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: New ester derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Diisononyl phthalate (DINP): Another plasticizer used in PVC production.

Di(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar applications.

Diisononyl adipate (DINA): Used as a plasticizer in various polymer applications.

Uniqueness: Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate is unique in its non-toxic nature and compliance with stringent safety standards, making it suitable for sensitive applications such as medical devices and food packaging. Unlike phthalate-based plasticizers, it does not pose significant health risks, which is a major advantage in its use .

Biologische Aktivität

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, commonly referred to as DINCH (CAS No. 166412-78-8), is a chemical compound used primarily as a plasticizer in various applications, including food packaging and children's toys. This article explores its biological activity, focusing on its pharmacokinetics, potential toxicological effects, and mechanisms of action based on diverse research findings.

- Molecular Formula : C₁₈H₃₆O₄

- Molecular Weight : 424.66 g/mol

- Solubility : Poorly soluble in water (0.0000586 mg/ml) .

- Log P (octanol-water partition coefficient) : Ranges from 5.0 to 8.85, indicating high lipophilicity .

Pharmacokinetics

DINCH exhibits low gastrointestinal absorption and is not expected to cross the blood-brain barrier (BBB), which limits its central nervous system effects. It is a substrate for P-glycoprotein (P-gp) and an inhibitor of CYP1A2, suggesting potential interactions with other drugs metabolized by this enzyme .

Toxicological Profile

Research indicates that DINCH is biologically active, with significant changes observed in gene expression following exposure. A toxicogenomic screening revealed that 648 genes were significantly altered after 48 hours of exposure to DINCH, highlighting its potential impact on cellular functions .

Endocrine Disruption

DINCH has been scrutinized for its endocrine-disrupting properties. Studies have shown suggestive associations between DINCH exposure and alterations in hormone levels, particularly estradiol in women undergoing fertility treatments. However, these findings require further investigation to establish causation .

Cellular Mechanisms

In vitro studies have demonstrated that DINCH affects lipid metabolism pathways. For instance, exposure to DINCH resulted in the upregulation of genes involved in triglyceride metabolism and adipogenesis, such as acetyl-CoA carboxylase α (ACACA) and perilipin 2 (PLIN2) . These changes indicate that DINCH may influence metabolic processes linked to obesity and related disorders.

Comparative Biological Activity

| Compound | Biological Activity | Gene Expression Changes | Endocrine Disruption Potential |

|---|---|---|---|

| DINCH | Yes | Significant changes in 648 genes | Suggestive associations with estradiol levels |

| Diisononyl phthalate (DINP) | Yes | Similar lipid metabolism effects | Confirmed endocrine disruptor |

| Di(2-propylheptyl) phthalate (DPHP) | Yes | Altered adipogenesis pathways | Confirmed endocrine disruptor |

Case Studies

- Fertility Clinic Study : A study conducted at a fertility clinic indicated that women exposed to DINCH had lower estradiol levels and fewer oocytes, although these results were not statistically significant .

- Obesity Research : Investigations into the effects of DINCH on preadipocytes revealed increased expression of pro-adipogenic genes following exposure, suggesting a role in promoting adipogenesis .

- Environmental Impact Studies : Research from the Swedish IVL Environmental Research Institute recommended closer monitoring of DINCH exposure in children due to its widespread use as an alternative plasticizer .

Eigenschaften

IUPAC Name |

bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H48O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h21-24H,5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORIEOQXBKUKGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274044 | |

| Record name | Bis(7-methyloctyl) tetrahydrophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

394 °C | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

224 °C (COC) | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Iin water, <0.02 mg/L | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Specific gravity slightly less than 1 | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1.2X10-7 mm Hg | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

166412-78-8, 318292-43-2 | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166412788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(7-methyloctyl) tetrahydrophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-diisononyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISONONYL HEXAHYDROPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H26MNT7GT7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.